molecular formula C12H18N2O2 B14869666 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide

Cat. No.: B14869666
M. Wt: 222.28 g/mol
InChI Key: GXFBXEWRBSYHFX-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group, a pyrrolidinone ring, and a pentenamide moiety, making it a versatile molecule for studies in organic synthesis, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.

    Attachment of the Pentenamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a pentenamide derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups on the molecule are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide

Uniqueness

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl group adds strain and reactivity, while the pyrrolidinone ring provides a rigid scaffold. The pentenamide moiety offers additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide

InChI

InChI=1S/C12H18N2O2/c1-2-3-4-11(15)13-9-7-12(16)14(8-9)10-5-6-10/h2,9-10H,1,3-8H2,(H,13,15)

InChI Key

GXFBXEWRBSYHFX-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NC1CC(=O)N(C1)C2CC2

Origin of Product

United States

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